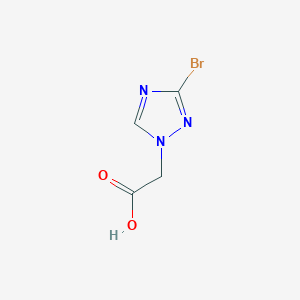
(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromo-1H-1,2,4-triazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C4H4BrN3O2 and its molecular weight is 205.999. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives and Biological Activity
- Synthesis of Triazole Derivatives : A study by Safonov and Nevmyvaka (2020) details the synthesis of various triazole derivatives, including those related to 3-bromo-1H-1,2,4-triazol-1-ylacetic acid. These compounds demonstrate a range of biological activities, such as anti-inflammatory, antiviral, and antitumor properties, and are used in agriculture, veterinary medicine, and pharmacy (Safonov & Nevmyvaka, 2020).
Synthesis Methods and Their Applications
- Efficient Synthesis for Triazoles : Tortoioli et al. (2020) developed a novel, environmentally friendly method for synthesizing 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid, a compound closely related to 3-bromo-1H-1,2,4-triazol-1-ylacetic acid. This method is significant for its high efficiency and sustainability, suggesting potential for scalable production of such compounds (Tortoioli et al., 2020).
Antimicrobial and Antitumor Activities
- Antimicrobial and Antitumor Properties : Research by Demirbas et al. (2004) demonstrated that derivatives of 1,2,4-triazole, which include compounds similar to 3-bromo-1H-1,2,4-triazol-1-ylacetic acid, exhibit antimicrobial activity against various microorganisms and also show antitumor activity towards breast cancer. This highlights the potential of these compounds in developing new antimicrobial and anticancer agents (Demirbas et al., 2004).
Rheological Properties and Pharmaceutical Applications
- Rheological Properties : Klen et al. (2008) investigated the rheological properties of new 1,2,4-triazole derivatives, which showed promising results in terms of antiaggregant effects on erythrocytes. These findings could be relevant for pharmaceutical applications, particularly in treatments involving blood flow and coagulation (Klen et al., 2008).
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Triazole compounds are known to accept and transfer acyl groups in synthetic reactions , which could potentially influence their interaction with biological targets.
Biochemical Pathways
Triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially influence multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar triazole compounds have been investigated . These studies can provide insights into the potential ADME properties of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid, but specific studies would be needed to confirm these properties.
Result of Action
Given the broad range of biological activities associated with triazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid, it is recommended to store under inert gas (nitrogen or Argon) at 2–8 °C . This suggests that temperature and exposure to oxygen could potentially influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
Triazole compounds, including 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid, are readily capable of binding in the biological system with a variety of enzymes and receptors
Molecular Mechanism
The molecular mechanism of action of 2-(3-Bromo-1H-1,2,4-triazol-1-yl)acetic acid is not well-understood. It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-4-6-2-8(7-4)1-3(9)10/h2H,1H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKYXRSIWMDNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

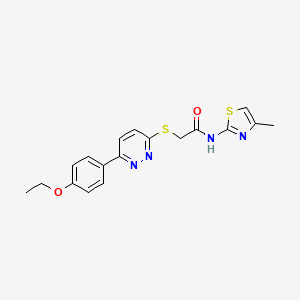
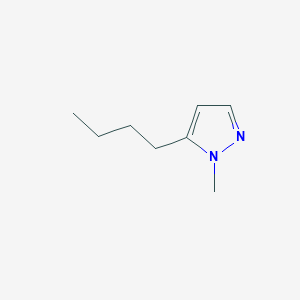
![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)
![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)
![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)

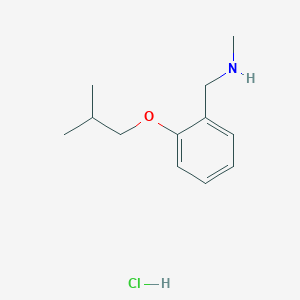
![N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2490911.png)
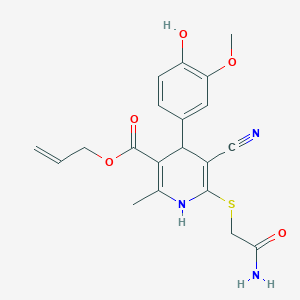

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)
